molecular formula C15H28N2 B12686692 N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine CAS No. 93859-09-7

N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine

Cat. No.: B12686692
CAS No.: 93859-09-7
M. Wt: 236.40 g/mol
InChI Key: SFLBYQYWSNYXCL-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine: is a chemical compound with the molecular formula C15H28N2 It is a derivative of cyclohexane and is characterized by the presence of two imine groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.

    Reduction: The imine groups can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.

Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .

Comparison with Similar Compounds

  • N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
  • N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Comparison: Compared to similar compounds, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ringFor example, the presence of the 2-methyl group may influence the compound’s ability to form complexes with metal ions or interact with biological targets .

Properties

CAS No.

93859-09-7

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine

InChI

InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3

InChI Key

SFLBYQYWSNYXCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCCC(C1C)N=C(C)CC)C

Origin of Product

United States

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